Acat-IN-8

Description

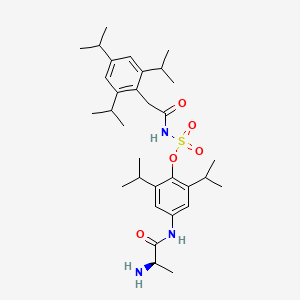

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H49N3O5S |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

[4-[[(2R)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1 |

InChI Key |

OONGEPAWWNZIAT-JOCHJYFZSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

JNK-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3. This covalent modification effectively blocks the kinase activity of JNK, leading to the inhibition of downstream signaling pathways, most notably the phosphorylation of the transcription factor c-Jun. Beyond its canonical JNK-inhibitory role, recent evidence has uncovered a novel, JNK-independent mechanism of action involving the inhibition of mTOR and subsequent activation of transcription factors TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy. This dual mechanism contributes to its anti-tumor effects observed in various cancer models, including triple-negative breast cancer and pancreatic ductal adenocarcinoma. This document provides an in-depth overview of the molecular mechanisms, quantitative cellular effects, and key experimental methodologies used to characterize JNK-IN-8.

Core Mechanism of Action: Covalent JNK Inhibition

JNK-IN-8 is an acrylamide-based inhibitor that demonstrates high potency against all three JNK isoforms. Its primary mechanism involves the formation of a covalent bond with a conserved cysteine residue located near the DFG motif in the activation loop of the JNK enzymes.[1] Specifically, JNK-IN-8 targets Cysteine 116 (C116) in JNK1 and JNK2, and the analogous Cysteine 154 (C154) in JNK3.[1] This irreversible binding locks the kinase in an inactive conformation, preventing substrate binding and subsequent phosphorylation.[1] A key downstream consequence of JNK-IN-8-mediated JNK inhibition is the suppression of c-Jun phosphorylation at Serine 63 and Serine 73.[2]

The covalent nature of this interaction leads to a durable inhibition of JNK signaling. This is evidenced by the observation that removal of JNK-IN-8 from the cell culture medium does not reverse the inhibition of c-Jun phosphorylation.[3] Furthermore, the covalent binding of JNK-IN-8 to JNK isoforms can be visualized as a slight retardation in their electrophoretic mobility on SDS-PAGE gels.[2][4]

Kinase Selectivity Profile

JNK-IN-8 exhibits a high degree of selectivity for JNK kinases over other kinases. Kinome-wide screening has demonstrated its specificity, with only a few off-target kinases, such as MNK2 and Fms, being inhibited at significantly higher concentrations.[1][5]

Novel JNK-Independent Mechanism: TFEB/TFE3-Mediated Lysosome Biogenesis and Autophagy

In studies on triple-negative breast cancer (TNBC), JNK-IN-8 was found to induce the formation of large cytoplasmic vacuoles with lysosomal markers.[1] This phenotype is driven by a novel mechanism that is independent of its JNK inhibitory activity. JNK-IN-8 inhibits the mTOR signaling pathway, leading to reduced phosphorylation of mTOR targets.[1] This mTOR inhibition results in the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3.[1] Once in the nucleus, TFEB and TFE3 activate the expression of genes involved in lysosome biogenesis and autophagy.[1] Interestingly, knockout of JNK1 and/or JNK2 did not affect TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8, confirming the JNK-independent nature of this pathway.[1]

Data Presentation

Biochemical and Cellular Potency

| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |

| JNK1 | Biochemical Assay | 4.67 nM | - | |

| JNK2 | Biochemical Assay | 18.7 nM | - | |

| JNK3 | Biochemical Assay | 0.98 nM | - | |

| c-Jun Phosphorylation | Cellular Assay | 486 nM | HeLa | [4] |

| c-Jun Phosphorylation | Cellular Assay | 338 nM | A375 | [4] |

In Vitro Cellular Effects

| Cell Line | Assay Type | Concentration Range | Duration | Outcome | Reference |

| MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806 | Cell Viability (CellTiter-Glo) | 0.88–5 µmol/L | 72 hours | Concentration-dependent decrease in viability | [1] |

| TNBC Patient-Derived Organoids | Cell Viability (CellTiter-Glo 3D) | 0.16–10 µmol/L | 5 days | Concentration-dependent decrease in viability | [1] |

| TNBC Cell Lines | Clonogenic Assay | 1–5 µmol/L | 72 hours (treatment) | Inhibition of colony formation | [1] |

| P411-T1, P422-T1, CFPAC-1, MIA PaCa-2 | Colony Formation Assay | 200-1000 nM | 14 days | Enhanced growth inhibition in combination with FOLFOX | [6] |

In Vivo Efficacy

| Cancer Model | Animal Model | JNK-IN-8 Dosage | Outcome | Reference |

| Triple-Negative Breast Cancer | Patient-Derived Xenograft (PDX) in nude mice | 20 mg/kg (intraperitoneal) | Slowed tumor growth | [1] |

| Pancreatic Ductal Adenocarcinoma | Xenograft in NSG mice | Not specified | Enhanced FOLFOX growth inhibition | [6] |

| Triple-Negative Breast Cancer | Xenograft in mice | Not specified | In combination with lapatinib, significantly increased survival | [2] |

Signaling Pathways and Experimental Workflows

JNK-Dependent Signaling Pathway

Caption: JNK-IN-8 covalently inhibits JNK, blocking c-Jun phosphorylation.

JNK-Independent Signaling Pathway

Caption: JNK-IN-8 inhibits mTOR, activating TFEB/TFE3 and autophagy.

Experimental Workflow for JNK-IN-8 Characterization

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 6. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

JNK-IN-8: A Technical Guide for Researchers

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation.[1][2] This guide provides a comprehensive overview of JNK-IN-8, including its mechanism of action, biochemical and cellular activities, and its application in cancer research.

Chemical and Physical Properties

JNK-IN-8, also known as JNK Inhibitor XVI, is a synthetic organic molecule with the chemical formula C₂₉H₂₉N₇O₂ and a molecular weight of 507.6 g/mol .[1][3] It is soluble in DMSO.[4]

| Property | Value |

| Chemical Formula | C₂₉H₂₉N₇O₂ |

| Molecular Weight | 507.6 g/mol [1] |

| CAS Number | 1410880-22-6[1] |

| Alternative Names | JNK Inhibitor XVI[1] |

Mechanism of Action

JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue in the ATP-binding site of JNK isoforms.[5][6] Specifically, it targets cysteine 116 (C116) in JNK1 and JNK2, and cysteine 154 (C154) in JNK3.[5] This covalent modification blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as c-Jun.[1][4] The irreversible nature of its binding provides a prolonged and potent inhibition of the JNK signaling pathway.

Biochemical and Cellular Activity

JNK-IN-8 exhibits high potency against all three JNK isoforms, with IC50 values in the low nanomolar range.[1][4][7] Its efficacy has been demonstrated in various cell lines, where it inhibits c-Jun phosphorylation and displays cytotoxic effects, particularly in cancer cells.

Table 1: Biochemical Activity of JNK-IN-8

| Target | IC50 (nM) |

| JNK1 | 4.7[7][8] |

| JNK2 | 18.7[7][8] |

| JNK3 | 1.0[7][8] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC50 (nM) | Reference |

| HeLa | c-Jun Phosphorylation | 486 | [7][8] |

| A375 | c-Jun Phosphorylation | 338 | [7][8] |

JNK Signaling Pathway and Inhibition by JNK-IN-8

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses. JNK-IN-8 effectively blocks this pathway at the level of JNK itself.

Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.

Applications in Triple-Negative Breast Cancer (TNBC) Research

Recent studies have highlighted the potential of JNK-IN-8 as a therapeutic agent for Triple-Negative Breast Cancer (TNBC).[5] It has been shown to suppress tumor growth both in vitro and in vivo.[5] The anti-cancer effects of JNK-IN-8 in TNBC are linked to the activation of TFEB- and TFE3-mediated lysosome biogenesis and autophagy.[5]

Experimental Findings in TNBC:

-

Reduced Cell Viability: JNK-IN-8 decreases the viability of TNBC cell lines in a dose-dependent manner.[5]

-

Inhibition of Colony Formation: The inhibitor effectively suppresses the colony-forming ability of TNBC cells.[5]

-

In Vivo Efficacy: In patient-derived xenograft (PDX) models, JNK-IN-8 administration led to a reduction in tumor growth.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of JNK-IN-8.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 384-well plates at an appropriate density.

-

Treatment: After cell adherence, treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.88–5 µmol/L) for 72 hours.[5]

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader and normalize the data to vehicle-treated controls to determine the effect on cell viability.

Clonogenic Assay

-

Cell Seeding: Seed a low number of TNBC cells in 6-well plates.

-

Treatment: Treat the cells with JNK-IN-8 at various concentrations.

-

Incubation: Allow the cells to grow for a period sufficient for colony formation (typically 1-2 weeks), replacing the media with fresh inhibitor-containing media as needed.

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies to assess the long-term proliferative potential of the cells.

Western Blotting for c-Jun Phosphorylation

-

Cell Treatment: Treat cells (e.g., HeLa, A375) with JNK-IN-8 for a specified time.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of JNK-IN-8 in a cancer cell line.

Caption: A typical experimental workflow for evaluating JNK-IN-8.

References

- 1. stemcell.com [stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. Jnk-IN-8 | C29H29N7O2 | CID 57340686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Selectivity Profile of JNK-IN-8

This technical guide provides a comprehensive overview of the selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and signaling pathway context.

Introduction to JNK-IN-8

JNK-IN-8 is a highly selective, irreversible pan-JNK inhibitor that targets JNK1, JNK2, and JNK3.[1][2] It was developed through the screening of a library of acrylamide kinase inhibitors based on the structure of imatinib.[1][3] JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located near the ATP-binding site, which leads to a conformational change in the activation loop, blocking substrate binding.[2][3][4] This covalent mechanism contributes to its high potency and prolonged pharmacodynamic effects.[5] The JNK family of kinases plays a crucial role in cellular responses to stress stimuli, including cytokines and heat shock, and is implicated in processes such as T-cell differentiation and apoptosis.[2][5]

Kinase Selectivity Profile

JNK-IN-8 demonstrates exceptional selectivity for JNK isoforms over a wide range of other kinases. Its potency has been quantified through various biochemical and cellular assays.

The half-maximal inhibitory concentration (IC50) values demonstrate JNK-IN-8's high potency against the three JNK isoforms.

| Target Kinase | IC50 (nM) |

| JNK1 | 4.7 |

| JNK2 | 18.7 |

| JNK3 | 1.0 |

| Data sourced from multiple references.[1][3][6] |

The inhibitor's efficacy within a cellular context is measured by its ability to block the phosphorylation of c-Jun, a primary JNK substrate.

| Cell Line | Assay | EC50 (nM) |

| HeLa | Inhibition of c-Jun Phosphorylation | 486 |

| A375 | Inhibition of c-Jun Phosphorylation | 338 |

| Data sourced from multiple references.[1][3] |

Extensive profiling has been conducted to assess the selectivity of JNK-IN-8 against a broad panel of kinases.

| Profiling Method | Kinases Tested | Off-Target Profile |

| KinomeScan & Enzymatic | 442 | No significant inhibition of off-target kinases with an IC50 < 1 µM.[7] |

| KiNativ (in A375 cells) | 200 | Highly specific, with only JNK1 and JNK2 levels considerably decreased.[8] |

| Specific Kinase Assays | - | >10-fold selectivity against MNK2 and Fms; no inhibition of c-Kit, Met, PDGFRβ.[1] |

JNK-IN-8 shows a significant improvement in selectivity compared to earlier inhibitors and has been shown to eliminate binding to kinases such as IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[1][4]

Signaling Pathway and Mechanism of Action

JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are activated by upstream kinases (MKK4/MKK7) in response to environmental stress and cytokines.[9] Once activated, JNKs phosphorylate various downstream targets, most notably the transcription factor c-Jun, which regulates gene expression involved in cell proliferation, apoptosis, and inflammation.[2][9] JNK-IN-8 exerts its effect by irreversibly binding to JNK, thereby preventing the phosphorylation of c-Jun and subsequent downstream signaling.

Experimental Protocols

The characterization of JNK-IN-8's selectivity involves several key experimental methodologies.

The KinomeScan platform is a widely used method for assessing inhibitor selectivity against a large panel of kinases.

Principle: This competition binding assay quantifies the ability of a test compound (JNK-IN-8) to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase indicates that the test compound has bound to and inhibited the kinase.

This assay confirms the inhibitor's activity in a cellular environment by measuring its effect on a direct JNK substrate.

Protocol Outline (as performed in A375 cells): [1][9]

-

Cell Culture: A375 melanoma cells are cultured under standard conditions and then serum-starved to reduce basal kinase activity.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of JNK-IN-8 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Pathway Stimulation: The JNK pathway is stimulated using an agonist such as anisomycin or by exposing cells to UV radiation.

-

Cell Lysis: Cells are washed with PBS and lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blot Analysis:

-

Cell lysates are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is immunoblotted using a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser73).

-

A second primary antibody for total c-Jun or a loading control (e.g., GAPDH, KU80) is used to normalize the data.[8]

-

The bands are visualized using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.

-

-

Quantification: The intensity of the phosphorylated c-Jun band is quantified and normalized to the total c-Jun or loading control. The EC50 value is calculated from the dose-response curve.

This method verifies the covalent binding of JNK-IN-8 to its target in cells.

Protocol Outline (adapted from a binding kinetics assay): [1]

-

Cell Treatment: A375 cells are treated with 1 µM JNK-IN-8 for various amounts of time.

-

Lysis: Cells are washed with PBS and resuspended in a lysis buffer (e.g., 1% NP-40, 1% CHAPS, 25 mM Tris, 150 mM NaCl, with phosphatase and protease inhibitors). Lysates are cleared by centrifugation.

-

Affinity Pulldown: A biotinylated ATP probe can be used to capture unbound kinases. Alternatively, to confirm covalent binding, lysates from JNK-IN-8 treated cells are incubated with streptavidin beads to pull down any biotinylated probe that has bound to JNK, which would be blocked by JNK-IN-8.

-

Washing: The beads are washed extensively to remove non-specific binders.

-

Elution and Detection: Proteins are eluted from the beads, separated by SDS-PAGE, and immunoblotted using an antibody specific for JNK. A decrease in the JNK signal in the presence of JNK-IN-8 indicates successful target engagement.

Summary and Conclusion

JNK-IN-8 is a potent and highly selective covalent inhibitor of JNK1, JNK2, and JNK3. Extensive biochemical and cellular profiling confirms its specificity, with minimal off-target activity at effective concentrations.[7][8] The provided protocols for kinase profiling and cellular assays represent standard methodologies for characterizing such inhibitors. The high selectivity and well-defined mechanism of action make JNK-IN-8 a valuable pharmacological probe for investigating JNK-dependent biological processes and a strong candidate for further therapeutic development.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 8. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-8: A Technical Guide to its Covalent Engagement of JNK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNK-IN-8, a potent and selective covalent inhibitor of the c-Jun N-terminal kinases (JNKs). It details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for studying its interaction with the JNK signaling pathway.

Introduction

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK signaling cascade is implicated in a variety of cellular processes including apoptosis, inflammation, and cell differentiation.[1][2][3] Dysregulation of the JNK pathway has been linked to various diseases, including cancer and neurodegenerative disorders.[2][3] JNK-IN-8 is a powerful research tool for investigating the physiological and pathological roles of JNK signaling.[4][5]

Mechanism of Covalent Binding

JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[4][5] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[6][7] This covalent modification is facilitated by the acrylamide "warhead" of JNK-IN-8, which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine residue.[8] The formation of this irreversible bond blocks the substrate binding site, leading to the inhibition of JNK activity.[4] X-ray crystallography and mass spectrometry studies have confirmed this covalent binding mechanism.[4][5]

Quantitative Data

The potency and selectivity of JNK-IN-8 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of JNK-IN-8

| Target | IC50 (nM) | Reference |

| JNK1 | 4.67 | [3] |

| JNK2 | 18.7 | [3] |

| JNK3 | 0.98 | [3] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC50 (nM) | Reference |

| HeLa | c-Jun Phosphorylation | 486 | [8][9] |

| A375 | c-Jun Phosphorylation | 338 | [8][9] |

Table 3: Kinase Selectivity Profile of JNK-IN-8

| Profiling Method | Number of Kinases Screened | Key Findings | Reference |

| KinomeScan | 400 | High specificity for JNK1/2/3 over other kinases. | [4] |

| KiNativ (in A375 cells) | 200 | JNKs were the only identified targets. | [10] |

| Radiometric Assays | 121 | No off-target kinases inhibited with an IC50 < 1 µM. | [11] |

| DiscoveRx Panel | 442 | No off-target kinases inhibited with an IC50 < 1 µM. | [11] |

Signaling Pathways and Experimental Workflows

Visual representations of the JNK signaling pathway and common experimental workflows used to study JNK-IN-8 are provided below.

Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the phosphorylation of downstream transcription factors and subsequent cellular responses. JNK-IN-8 covalently inhibits JNK, blocking this cascade.

Caption: A general experimental workflow for characterizing the effects of JNK-IN-8 on cellular systems and for biochemical assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol is adapted from the methods used to confirm the covalent binding of JNK inhibitors to JNK1.[4]

-

Protein Incubation:

-

Incubate recombinant JNK1 protein (5 µM) with a 5-fold molar excess of JNK-IN-8 in a suitable kinase buffer at room temperature for 1 hour. A DMSO control (untreated JNK1) should be run in parallel.

-

-

Sample Preparation:

-

Desalt the protein samples using a C4 ZipTip or equivalent method to remove excess inhibitor and buffer components.

-

Elute the protein in a solution compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

Acquire mass spectra in the positive ion mode.

-

Deconvolute the raw spectra to determine the intact mass of the protein.

-

-

Data Analysis:

-

Compare the mass of the JNK-IN-8-treated JNK1 with the untreated control. A mass increase corresponding to the molecular weight of JNK-IN-8 (507.59 Da) confirms the formation of a 1:1 covalent adduct.

-

X-ray Crystallography for Structural Elucidation

The following is a general protocol based on the successful co-crystallization of JNK3 with covalent inhibitors.[4]

-

Protein Expression and Purification:

-

Express and purify the JNK3 kinase domain (residues 39-402) using standard molecular biology techniques.

-

-

Co-crystallization:

-

Incubate the purified JNK3 protein with a 2 to 3-fold molar excess of JNK-IN-8 prior to setting up crystallization trials.

-

Screen for crystallization conditions using commercially available sparse-matrix screens via the hanging-drop vapor-diffusion method at 20°C.

-

Optimize initial hits by varying the precipitant concentration, pH, and additives.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the structure by molecular replacement using a previously determined JNK3 structure as a search model.

-

Refine the structure and model the JNK-IN-8 molecule into the electron density. The presence of continuous electron density between the inhibitor and the target cysteine residue confirms covalent bond formation.

-

In Vitro Kinase Activity Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of JNK-IN-8.

-

Reagents and Materials:

-

Recombinant JNK1, JNK2, or JNK3 enzyme.

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

-

ATP at a concentration near the Km for each JNK isoform.

-

A suitable substrate (e.g., a peptide substrate like ATF2).

-

JNK-IN-8 serially diluted in DMSO.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure:

-

Add the JNK enzyme to the wells of a 384-well plate containing the kinase buffer.

-

Add JNK-IN-8 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO as a control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the JNK-IN-8 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Kinase Profiling (KiNativ™)

This protocol outlines the KiNativ™ chemical proteomics approach to assess the selectivity of JNK-IN-8 in a cellular context.[10]

-

Cell Culture and Treatment:

-

Culture A375 cells to approximately 80% confluency.

-

Treat the cells with JNK-IN-8 (e.g., 1 µM) or DMSO for a specified time (e.g., 3 hours).

-

-

Cell Lysis and Probe Labeling:

-

Harvest and lyse the cells in a non-denaturing lysis buffer.

-

Treat the cell lysates with an ATP-biotin probe that covalently labels the active site of kinases. Kinases that are bound by JNK-IN-8 will be protected from labeling by the probe.

-

-

Enrichment and Digestion:

-

Enrich the biotin-labeled proteins using streptavidin affinity chromatography.

-

Perform an on-bead tryptic digestion to release the labeled peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the labeled kinase active-site peptides.

-

Compare the abundance of these peptides between the JNK-IN-8-treated and DMSO-treated samples. A decrease in the signal for JNK peptides in the treated sample indicates target engagement by JNK-IN-8.

-

Western Blotting for c-Jun Phosphorylation

This protocol is for assessing the inhibition of JNK activity in cells by measuring the phosphorylation of its direct substrate, c-Jun.

-

Cell Culture and Treatment:

-

Seed HeLa or A375 cells and allow them to adhere.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of JNK-IN-8 or DMSO for 3 hours.

-

Stimulate the JNK pathway by treating the cells with a potent activator like anisomycin (e.g., 2 µM) for 1 hour.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with antibodies against total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-c-Jun signal to total c-Jun and the loading control.

-

Plot the normalized signal against the JNK-IN-8 concentration to determine the cellular EC50.

-

References

- 1. researchgate.net [researchgate.net]

- 2. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. selleckchem.com [selleckchem.com]

- 10. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]

- 11. rcsb.org [rcsb.org]

JNK-IN-8: A Technical Guide to its Biological Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, leading to durable inhibition of their kinase activity. While its primary targets are the JNK isoforms, emerging evidence reveals that JNK-IN-8 exerts complex biological effects that extend beyond direct JNK inhibition, including the modulation of mTOR signaling, induction of lysosome biogenesis, and autophagy. These multifaceted activities have positioned JNK-IN-8 as a valuable chemical probe for studying JNK-dependent cellular processes and as a promising therapeutic candidate, particularly in oncology. This guide provides an in-depth overview of the biological effects of JNK-IN-8, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated signaling pathways.

Mechanism of Action and Target Specificity

JNK-IN-8 is an acrylamide-based irreversible inhibitor that demonstrates high affinity for all three JNK isoforms.[1] It covalently modifies Cys116 in JNK1 and JNK2, and the corresponding Cys154 in JNK3, residues located near the DFG motif in the activation loop.[2][3] This covalent modification blocks the substrate-binding site, thereby inhibiting the phosphorylation of downstream JNK substrates such as c-Jun.[4][5] Crystallization studies have confirmed this covalent binding and the resulting conformational change in the JNK activation loop.[4]

While highly selective for JNKs, kinome-wide screening has revealed some off-target activities at higher concentrations, including against MNK2 and FMS.[1] However, in cellular assays, JNK-IN-8 generally exhibits high specificity for the JNK signaling pathway.[1][4]

Quantitative Data: Inhibitory Potency

The inhibitory potency of JNK-IN-8 has been quantified across various biochemical and cellular assays.

| Target | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cellular c-Jun Phosphorylation Inhibition | Reference |

| JNK1 | 4.67 | - | [6] |

| JNK2 | 18.7 | - | [6] |

| JNK3 | 0.98 | - | [6] |

| c-Jun (HeLa cells) | - | 486 | [5][7] |

| c-Jun (A375 cells) | - | 338 | [5][7] |

Core Biological Effects

Direct Inhibition of the JNK Signaling Pathway

The primary and most well-characterized effect of JNK-IN-8 is the potent and sustained inhibition of the JNK signaling cascade. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and is activated by various cellular stresses, including cytokines, osmotic stress, and UV radiation.[8] By inhibiting JNK, JNK-IN-8 blocks the phosphorylation and activation of downstream transcription factors such as c-Jun, ATF2, and Elk1, which regulate the expression of genes involved in inflammation, proliferation, apoptosis, and cell survival.[8]

References

- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. stemcell.com [stemcell.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-8: A Deep Dive into its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). We will explore its mechanism of action, its impact on critical signaling pathways, and its role in cellular processes such as apoptosis and inflammation. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows involved in the study of this compound.

Core Mechanism of Action

JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinases.[4][5] Specifically, JNK-IN-8 targets cysteine 116 in JNK1 and JNK2, and cysteine 154 in JNK3.[6] This covalent modification irreversibly blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, most notably the transcription factor c-Jun.[1][4][5] The inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 is a key indicator of JNK-IN-8's cellular activity.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for JNK-IN-8, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| JNK1 | 4.67 | [1] |

| JNK2 | 18.7 | [1] |

| JNK3 | 0.98 | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | EC50 (nM) | Reference |

| HeLa | c-Jun Phosphorylation Inhibition | 486 | [2][8] |

| A375 | c-Jun Phosphorylation Inhibition | 338 | [2][8] |

JNK-IN-8 in Signal Transduction

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[4] This pathway is activated by a variety of cellular stresses, including cytokines, UV irradiation, heat shock, and osmotic shock.[5][7] Once activated, JNKs phosphorylate a range of downstream targets, influencing cellular processes like apoptosis, inflammation, cell proliferation, and differentiation.[1][7]

JNK-IN-8, by potently inhibiting JNKs, serves as a powerful tool to dissect the roles of this signaling pathway. Its application has revealed the multifaceted involvement of JNK in various pathological conditions, including cancer and inflammatory diseases.[1]

Role in Apoptosis

The role of JNK in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stimulus.[9][10] JNK can promote apoptosis by phosphorylating and regulating the activity of proteins in both the intrinsic and extrinsic apoptotic pathways.[11][12] For instance, JNK can phosphorylate and activate the pro-apoptotic protein Bim-EL and is also involved in the activation of the p53 and p73 transcription factors, which can induce the expression of pro-apoptotic genes like Bax and PUMA.[7][12] Furthermore, JNK can inhibit the function of anti-apoptotic proteins such as Bcl-2 through phosphorylation.[12] In the context of TNF-α-induced apoptosis, JNK activation can contribute to cell death, particularly in the absence of NF-κB activation.[9][10]

The inhibitory action of JNK-IN-8 on this pathway can be visualized as follows:

Role in Inflammation

The JNK signaling pathway is a key regulator of inflammatory responses.[7] Dysregulated JNK signaling is associated with various inflammatory diseases.[1] JNKs are involved in the production of pro-inflammatory cytokines and can regulate the differentiation of T cells.[7] By inhibiting JNK, JNK-IN-8 can modulate these inflammatory processes, making it a valuable tool for studying and potentially treating inflammatory conditions.

JNK-IN-8 in Cancer Research

Dysregulated JNK signaling has been implicated in the development and progression of various cancers.[1] JNK-IN-8 has been shown to suppress tumor growth in triple-negative breast cancer (TNBC) models.[6] Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis and the reduction of cell viability and colony formation in cancer cells.[3][6] Interestingly, in TNBC, JNK-IN-8 has been found to induce lysosome biogenesis and autophagy by activating TFEB/TFE3, master regulators of these processes, in a JNK-independent manner.[6] However, the inhibition of JNK itself still contributes to the suppression of colony formation.[6]

The dual mechanism of JNK-IN-8 in TNBC can be illustrated as follows:

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of JNK-IN-8 in research. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of JNK-IN-8 against JNK isoforms.

-

Methodology:

-

Recombinant JNK1, JNK2, or JNK3 enzyme is incubated with a fluorescently labeled ATP analog and a substrate peptide (e.g., a c-Jun-derived peptide).

-

JNK-IN-8 is added at various concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular c-Jun Phosphorylation Assay

-

Objective: To determine the EC50 of JNK-IN-8 for the inhibition of c-Jun phosphorylation in cells.

-

Methodology:

-

Cells (e.g., HeLa or A375) are seeded in microplates and cultured overnight.

-

Cells are pre-treated with various concentrations of JNK-IN-8 for a specific duration (e.g., 1-2 hours).

-

The JNK pathway is stimulated with an activator such as anisomycin or UV radiation.[4]

-

After stimulation, cells are fixed and permeabilized.

-

The levels of phosphorylated c-Jun (at Ser63 or Ser73) are detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity is measured using a high-content imaging system or a plate reader.

-

EC50 values are calculated by plotting the percentage of inhibition of c-Jun phosphorylation against the logarithm of the inhibitor concentration.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of JNK-IN-8 in an animal model.

-

Methodology:

-

Human tumor cells (e.g., TNBC cells) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

JNK-IN-8 is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle control.

-

Tumor size is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

-

The general workflow for these experiments can be visualized as follows:

Conclusion

JNK-IN-8 is a powerful and selective tool for investigating the complex roles of JNK signaling in health and disease. Its irreversible mechanism of action and well-characterized potency make it an invaluable reagent for researchers in academia and industry. The insights gained from studies utilizing JNK-IN-8 continue to advance our understanding of signal transduction and provide a basis for the development of novel therapeutic strategies targeting the JNK pathway.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. apexbt.com [apexbt.com]

- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling [mdpi.com]

- 12. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-8 in Apoptosis and Cell Stress: A Technical Guide

Introduction

The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family, are critical regulators of cellular responses to a wide array of stress stimuli.[1][2] These stimuli include cytokines, heat shock, oxidative stress, and DNA damaging agents.[1][2][3][4] The JNK signaling pathway plays a pivotal, albeit complex, role in determining cell fate by modulating processes such as apoptosis, inflammation, cell proliferation, and survival.[5][6][7][8][9] Dysregulation of the JNK pathway is implicated in numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][8][9]

JNK-IN-8 is a highly potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][8][10] Its unique mechanism of action, involving the formation of a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs, confers high specificity and durable inhibition.[1][11][12] This technical guide provides an in-depth overview of the role of JNK-IN-8 in apoptosis and cellular stress, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action

JNK-IN-8 is an acrylamide-based inhibitor that achieves its high potency and selectivity through a covalent binding mechanism.[1][11] A crystallographic study revealed that JNK-IN-8 forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) located near the ATP-binding pocket.[1][13][14] This irreversible interaction leads to a conformational change in the activation loop of the kinase, which blocks substrate binding and thereby inhibits JNK activity.[1] This covalent targeting strategy allows for prolonged pharmacodynamic effects and high selectivity against other kinases.[12][15] Profiling against a panel of over 400 kinases demonstrated the exceptional specificity of JNK-IN-8 for the JNK isoforms.[1][15]

JNK-IN-8 in Apoptosis

The JNK signaling pathway has a dual role in apoptosis, capable of both promoting and inhibiting programmed cell death depending on the cellular context, the nature of the stimulus, and the duration of JNK activation.[5][7] JNK can mediate apoptosis through the transcriptional upregulation of pro-apoptotic genes via transcription factors like c-Jun, and through direct post-translational modification of Bcl-2 family proteins in the mitochondria.[7][16]

JNK-IN-8 has been extensively used as a pharmacological probe to elucidate the role of JNK in apoptosis, particularly in cancer biology. By inhibiting JNK, JNK-IN-8 can sensitize cancer cells to apoptosis induced by other agents or, in some contexts, directly promote cell death.

-

Sensitization to Chemotherapy: In pancreatic ductal adenocarcinoma (PDAC), JNK-IN-8 enhances the pro-apoptotic effects of FOLFOX chemotherapy.[15][17] This synergy is linked to the inhibition of a JNK/JUN-mediated chemoresistance pathway.[15][17]

-

Induction of Apoptosis in Combination Therapy: In triple-negative breast cancer (TNBC), JNK-IN-8 in combination with the EGFR/HER2 inhibitor lapatinib synergistically induces apoptosis.[13][18] While either drug alone has minimal effect, the combination leads to a significant increase in both early and late apoptotic cells.[13]

-

Promotion of Apoptosis in Cancer Organoids: Treatment with JNK-IN-8 promotes apoptosis and reduces the clonogenic survival of human colorectal cancer organoids.[8][9]

JNK-IN-8 in Cellular Stress

JNKs are also known as stress-activated protein kinases (SAPKs) due to their central role in mediating cellular responses to various stressors.[2][4] JNK-IN-8 has been instrumental in dissecting the contribution of JNK signaling to these stress response pathways.

Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a potent activator of the JNK pathway.[19][20]

-

Synergistic Induction of Cytotoxic ROS: In TNBC cells, the combination of JNK-IN-8 and lapatinib leads to a dramatic, 10-fold increase in cytotoxic ROS levels.[13][18] This occurs because the dual blockade of JNK and EGFR/HER2 signaling pathways inhibits the antioxidant response regulated by transcription factors such as NF-κB, AP-1, and Nrf2.[13][18] This accumulation of oxidative stress is a key driver of the observed apoptosis.[13]

-

Modulation of WFA-induced Apoptosis: In myelodysplastic syndrome (MDS) cells, the natural compound Withaferin-A (WFA) induces apoptosis through a pathway involving ROS and JNK/AP-1 signaling.[20] Pre-treatment with JNK-IN-8 was shown to inhibit the WFA-induced phosphorylation of c-Jun, a downstream target of JNK, confirming the role of JNK in this oxidative stress-induced apoptotic pathway.[20]

Inflammatory Stress

The JNK pathway is a key mediator of inflammatory responses.[6][19] JNK-IN-8 has demonstrated significant anti-inflammatory effects in various models.

-

Alleviation of LPS-Induced Acute Lung Injury: In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), JNK-IN-8 treatment significantly reduced inflammation and oxidative stress.[19][21] It achieved this by inhibiting the JNK/NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19][21]

-

Suppression of Neuroinflammation: In a rat model of ischemic stroke, JNK-IN-8 treatment suppressed neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines.[22] This effect was also mediated through the inhibition of the JNK/NF-κB pathway.[22]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and cellular effects of JNK-IN-8.

Table 1: In Vitro Inhibitory Potency of JNK-IN-8

| Target | IC50 (nM) | Assay Type | Source |

| JNK1 | 4.67 (4.7) | In vitro kinase assay | [1][8][10][14] |

| JNK2 | 18.7 | In vitro kinase assay | [1][8][10][14] |

| JNK3 | 0.98 (1) | In vitro kinase assay | [1][8][10][14] |

| MNK2 | 238 | In vitro kinase assay | [14] |

| Fms | 287 | In vitro kinase assay | [14] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Effect Measured | EC50 / IC50 (nM) | Concentration & Time | Source |

| HeLa | Inhibition of c-Jun phosphorylation | ~100 (JNK-IN-5) | Not specified | [11] |

| A375 | Inhibition of c-Jun phosphorylation | 338 | Not specified | [10] |

| HEK293-ILR1 | Inhibition of c-Jun phosphorylation | - | 0.1-3 µM for 3 hr | [1] |

| MDA-MB-231 | Inhibition of EGF-induced c-Jun phosphorylation | - | 1 µM (60% inhibition), 5 µM (80% inhibition) | [13] |

| Pancreatic Cancer Lines | Decreased cell viability | - | 5-20 µM for 24 hr | [23] |

| TNBC Cell Lines | Decreased cell viability | IC50s: 0.88-5 µM | 72 hours | [24] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

References

- 1. apexbt.com [apexbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. stemcell.com [stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graylab.stanford.edu [graylab.stanford.edu]

- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 16. mdpi.com [mdpi.com]

- 17. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JNKIN8 treatment alleviates lipopolysaccharideinduced acute lung ...: Ingenta Connect [ingentaconnect.com]

- 22. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oncotarget.com [oncotarget.com]

- 24. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes: JNK-IN-8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), in a cell culture setting.

Introduction

JNK-IN-8 is a cell-permeable, irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding site.[3][4] This covalent modification blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, most notably c-Jun.[4][5] The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, differentiation, and inflammation, making it a key target in various diseases, including cancer and neurodegenerative disorders.[1][6][7] JNK-IN-8's high selectivity and irreversible binding make it a valuable tool for investigating the biological roles of JNK signaling.[4][8]

Physicochemical Properties of JNK-IN-8

A summary of the key physicochemical properties of JNK-IN-8 is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | [9] |

| Molecular Formula | C₂₉H₂₉N₇O₂ | [1][9][10] |

| Molecular Weight | 507.6 g/mol | [1][9][10] |

| CAS Number | 1410880-22-6 | [1][9][10] |

| Appearance | Pale-yellow powder | [1] |

| Purity | ≥ 98% | [1][10] |

| Solubility | Soluble in DMSO (≤ 85 mM) | [1][5] |

| Storage | Store as a solid at -20°C, protected from light.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months. |

Mechanism of Action

The JNK signaling cascade is a three-tiered kinase module involving a MAP3K, a MAP2K, and JNK (a MAPK).[11][12] Stress stimuli, such as cytokines and UV radiation, activate this pathway, leading to the dual phosphorylation and activation of JNK by MKK4 and MKK7.[6][11] Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which regulates gene expression related to cell survival, proliferation, and apoptosis.[6][7]

JNK-IN-8 is an irreversible inhibitor that covalently attaches to a cysteine residue within the ATP-binding pocket of JNK1, JNK2, and JNK3.[3][4] This action prevents the phosphorylation of downstream substrates like c-Jun, effectively blocking the signaling cascade.[5]

Figure 1. JNK Signaling Pathway and Inhibition by JNK-IN-8.

Quantitative Data Summary

The following tables summarize the inhibitory potency and cellular activity of JNK-IN-8 as reported in various studies.

Table 1: In Vitro Inhibitory Potency of JNK-IN-8

| Target | IC₅₀ (nM) | Reference |

| JNK1 | 4.67 (or 4.7) | [1][2][10] |

| JNK2 | 18.7 | [1][2][10] |

| JNK3 | 0.98 (or 1) | [1][2][10] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC₅₀ (nM) | Reference |

| HeLa | c-Jun Phosphorylation Inhibition | 486 | [2][13] |

| A375 | c-Jun Phosphorylation Inhibition | 338 | [2][13] |

Table 3: Exemplary Applications of JNK-IN-8 in Cell Culture

| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |

| Triple-Negative Breast Cancer (TNBC) Cell Lines | 0.88–5 µmol/L | 72 hours | Decreased cell viability | [3] |

| TNBC Cell Lines | 1–5 µmol/L | 72 hours | Inhibition of colony formation | [3] |

| TNBC Patient-Derived Organoids | 0.16–10 µmol/L | 5 days | Decreased cell viability | [3] |

| MDA-MB-231 (TNBC) | 1 µM, 5 µM | 30-60 minutes | Reduced EGF-induced c-Jun phosphorylation | [4] |

| Paclitaxel-Resistant MCF-7 | 10 µM | 24 hours | Suppressed migration and mesenchymal profile | [14] |

| Pancreatic Cancer Cell Lines (CFPAC-1) | 1 µM | 1 hour | JNK1 and JNK2 engagement (MIB-MS analysis) | [15] |

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving JNK-IN-8.

Figure 2. General Experimental Workflow for Using JNK-IN-8.

Protocol 1: Preparation of JNK-IN-8 Stock Solution

-

Objective: To prepare a concentrated stock solution of JNK-IN-8 for use in cell culture experiments.

-

Materials:

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol ) in 197 µL of DMSO.[1]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can assist if needed.[5]

-

Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -20°C, protected from light.[1]

-

Protocol 2: General Protocol for JNK-IN-8 Treatment in Cell Culture

-

Objective: To treat cultured cells with JNK-IN-8 to inhibit JNK signaling.

-

Procedure:

-

Seed cells at the desired density in a suitable culture plate (e.g., 96-well, 6-well) and allow them to attach overnight.

-

On the day of treatment, thaw an aliquot of the JNK-IN-8 stock solution.

-

Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired concentration immediately before adding it to the cells.[1]

-

Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[1]

-

Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing JNK-IN-8 or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Protocol 3: Cell Viability Assay (Luminescent)

-

Objective: To assess the effect of JNK-IN-8 on cell viability. This protocol is adapted from methods used in TNBC studies.[3]

-

Materials:

-

Cells treated with JNK-IN-8 as per Protocol 2 in a 96-well plate.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

Luminometer plate reader.

-

-

Procedure:

-

After the 72-hour treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol 4: Western Blot Analysis of c-Jun Phosphorylation

-

Objective: To confirm the inhibitory activity of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of JNK-IN-8 (e.g., 0, 1, 5 µM) for a short duration (e.g., 30-60 minutes) prior to stimulation, if required.[4]

-

If studying stimulus-induced phosphorylation, add a known JNK activator (e.g., EGF, anisomycin) for a short period (e.g., 15-30 minutes).[4]

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

Collect the lysates and clear them by centrifugation at 14,000 rpm for 15 minutes at 4°C.[16]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Protocol 5: Clonogenic (Colony Formation) Assay

-

Objective: To evaluate the long-term effect of JNK-IN-8 on the ability of single cells to proliferate and form colonies.[3]

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Allow cells to attach for 24 hours.

-

Treat the cells with JNK-IN-8 or vehicle control for a defined period (e.g., 72 hours).[3]

-

After the treatment period, remove the drug-containing medium, wash with PBS, and replace it with fresh, drug-free complete medium.

-

Incubate the plates for an additional 5-10 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days.

-

Wash the colonies with PBS, fix them with methanol or a 4% paraformaldehyde solution for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction relative to the vehicle control.

-

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 9. Jnk-IN-8 | C29H29N7O2 | CID 57340686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 16. selleckchem.com [selleckchem.com]

Application Notes and Protocols for JNK-IN-8 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), in preclinical mouse models. This document outlines its mechanism of action, summarizes key dosage and efficacy data, and provides detailed protocols for its application in cancer and inflammation research.

Introduction to JNK-IN-8

JNK-IN-8 is a highly selective, covalent inhibitor of all three JNK isoforms: JNK1, JNK2, and JNK3.[1][2] It functions by irreversibly binding to a conserved cysteine residue within the ATP-binding site of the kinases (Cys116 in JNK1/JNK2 and Cys154 in JNK3), thereby blocking the phosphorylation of direct substrates like c-Jun.[2][3][4] Due to the central role of the JNK signaling pathway in cellular processes such as proliferation, inflammation, and apoptosis, JNK-IN-8 serves as a critical tool for investigating JNK-dependent phenomena and as a potential therapeutic agent.[1][5] Dysregulation of JNK signaling is associated with various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1]

Recent studies have also uncovered a novel, JNK-independent mechanism of action for JNK-IN-8 in triple-negative breast cancer (TNBC). In this context, JNK-IN-8 inhibits the mTOR pathway, leading to the activation of transcription factors TFEB and TFE3, which in turn promotes lysosome biogenesis and autophagy, ultimately suppressing tumor growth.[3]

Data Presentation

The following tables summarize the quantitative data for JNK-IN-8 from various preclinical studies, providing a reference for experimental design.

Table 1: JNK-IN-8 Dosages and Administration in Mouse Models

| Mouse Model | Dosage | Administration Route | Dosing Frequency | Vehicle | Key Findings | Reference |

| Triple-Negative Breast Cancer (TNBC) PDX | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Slowed patient-derived xenograft tumor growth. | [3] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | 2x per week | 15% Tween80 in sterile water | Enhanced FOLFOX chemotherapy efficacy and inhibited tumor growth. | [6] |

| TNBC Xenograft (MDA-MB-231) | 25 mg/kg | Not specified | Daily | 2% ethanol and 5% Tween-80 | In combination with lapatinib, significantly slowed tumor growth. | [2] |

| Acute Lung Injury (LPS-induced) | Not specified | Not specified | Not specified | Not specified | Attenuated inflammation and oxidative stress. | [7] |

| General In Vivo Model (C57BL/6 mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | Potent JNK inhibition observed. | [8] |

| Brain Injury Model (KM mice) | 3 µg/µL | Injection | Not specified | DMSO | Reduced neuronal apoptosis. | [4] |

Table 2: In Vitro Efficacy of JNK-IN-8

| Cell Line / Model | Assay Type | Concentration Range | Key Findings | Reference |

| TNBC Cell Lines (MDA-MB-231, etc.) | Cell Viability (CellTiter-Glo) | 0.88–5 µM (72h) | Concentration-dependent decrease in cell viability. | [3] |

| TNBC Cell Lines | Clonogenic Assay | 1–5 µM (72h) | Inhibited colony formation. | [3] |

| TNBC Patient-Derived Organoids | Cell Viability (CellTiter-Glo 3D) | 0.16–10 µM (5 days) | Reduced organoid viability and led to disintegration. | [3] |

| HeLa and A375 Cells | c-Jun Phosphorylation Inhibition | EC50: 486 nM (HeLa), 338 nM (A375) | Potent inhibition of the direct JNK substrate. | [8] |

| MDA-MB-231 Cells | c-Jun Phosphorylation Inhibition | 1 µM - 5 µM | 1 µM reduced p-c-Jun by ~60%; 5 µM reduced it by ~80%. | [2] |

Table 3: JNK-IN-8 IC₅₀ Values

| Target | IC₅₀ (nM) | Reference |

| JNK1 | 4.67 | [1] |

| JNK2 | 18.7 | [1] |

| JNK3 | 0.98 | [1] |

Experimental Protocols

Protocol 1: Preparation and Administration of JNK-IN-8 for In Vivo Studies

This protocol describes the preparation of JNK-IN-8 for intraperitoneal injection in mice, adapted from methodologies used in cancer xenograft models.[2][6]

Materials:

-

JNK-IN-8 powder (e.g., MedChemExpress, Selleck Chemicals)[6][8]

-

Dimethyl sulfoxide (DMSO), sterile

-

Tween-80

-

Polyethylene glycol 300 (PEG300) (Optional)

-

Sterile 0.9% Saline or ddH₂O

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Stock Solution Preparation (in DMSO):

-

Prepare a high-concentration stock solution of JNK-IN-8 in DMSO. For example, to make a 10 mM stock, dissolve 1 mg of JNK-IN-8 (MW: 507.6 g/mol ) in 197 µL of DMSO.[1]

-

Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[4]

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

-

-

Working Solution Formulation for Injection:

-

Method A (Tween-80/Saline):

-

For a final dose of 30 mg/kg in a 20g mouse (0.6 mg dose), dilute the DMSO stock solution.

-

Prepare a vehicle solution of 15% Tween-80 in sterile water.[6]

-

Add the required volume of JNK-IN-8 DMSO stock to the vehicle and vortex thoroughly to create a stable emulsion/solution.

-

The final concentration of DMSO in the injected volume should be kept low (ideally <5%) to avoid toxicity.

-

-

Method B (DMSO/PEG300/Tween-80/ddH₂O):

-

For a 1 mL working solution, add 50 µL of a 40 mg/mL DMSO stock solution to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.[8]

-

Adjust volumes proportionally based on the required final concentration and number of animals.

-

-

-

Administration:

-

Administer the freshly prepared JNK-IN-8 solution to mice via intraperitoneal (i.p.) injection using an appropriate gauge needle (e.g., 27G).

-

The injection volume is typically 100-200 µL for an adult mouse.

-

Always include a vehicle-only control group in the experimental design.

-

Protocol 2: Western Blotting for JNK Pathway Inhibition (p-c-Jun)

This protocol is for assessing the pharmacodynamic effect of JNK-IN-8 by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

-

Treated cells or homogenized tumor tissue

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-p-JNK, anti-JNK, anti-β-actin (loading control)[7]

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation:

-

Lyse cells or homogenized tissue in ice-cold lysis buffer.

-

Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-p-c-Jun) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin) to normalize the data. A significant decrease in the p-c-Jun/total c-Jun ratio indicates successful JNK inhibition.[3]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of JNK-IN-8 and a typical experimental workflow.

Caption: JNK-IN-8 mechanism of action.

Caption: In vivo experimental workflow.

Caption: Dual mechanisms of JNK-IN-8 in TNBC.

References

- 1. stemcell.com [stemcell.com]

- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for JNK-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively.[1][2] It functions by covalently binding to a conserved cysteine residue (Cys154) in the ATP-binding pocket of the JNKs.[1] This irreversible binding makes JNK-IN-8 a valuable tool for investigating the physiological and pathological roles of the JNK signaling pathway, which is implicated in various cellular processes including inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK pathway has been linked to several diseases, including cancer and neurodegenerative disorders.[3] These application notes provide detailed protocols for the solubilization, preparation, and application of JNK-IN-8 in both in vitro and in vivo experimental settings.

Data Presentation

JNK-IN-8 Solubility

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | ≥ 100 mg/mL[1][2] | ~197 mM | Use fresh, anhydrous DMSO as the compound is moisture-sensitive.[1] |

| Ethanol | Insoluble[1] | - | Not a suitable solvent. |

| Water | Insoluble[1] | - | Not a suitable solvent for direct dissolution. |

In Vivo Formulation Example

| Component | Percentage | Purpose |

| DMSO | 10% | Solubilizing agent |

| PEG300 | 40% | Co-solvent and vehicle |

| Tween-80 | 5% | Surfactant to improve solubility and stability |

| Saline (0.9% NaCl) | 45% | Vehicle |

This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.93 mM).[2] It is recommended to prepare this solution fresh for each experiment.

Experimental Protocols

Preparation of JNK-IN-8 Stock Solution for In Vitro Use

-

Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of JNK-IN-8 (Molecular Weight: 507.59 g/mol ) in 197 μL of fresh, anhydrous DMSO.[3]

-

Dissolution: Gently warm the vial at 37°C for 10 minutes and vortex or sonicate briefly to ensure complete dissolution.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2]

In Vitro Cell-Based Assay Protocol: Inhibition of c-Jun Phosphorylation

This protocol describes the assessment of JNK-IN-8's inhibitory activity on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.

-

Cell Culture: Plate cells (e.g., HeLa or A375) in a suitable culture vessel and grow to the desired confluency.

-

Pre-treatment: Treat the cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 μM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[3]

-